4-Methoxy-6-phenylpyran-2-one

Crystallography Polymorph Screening Structure-Based Drug Design

4-Methoxy-6-phenylpyran-2-one (CAS 4225-45-0) is a synthetic and naturally occurring monocyclic α-pyrone belonging to the pyran-2-one class, characterized by a methoxy substituent at the 4-position and a phenyl ring at the 6-position on the unsaturated lactone core. Its single-crystal X-ray structure has been determined, confirming a triclinic P1̄ space group with cell parameters a = 7.2709(5) Å, b = 7.3228(5) Å, c = 9.4670(7) Å, and a unit cell volume of 469.84(6) ų at 100(2) K, which provides a definitive structural fingerprint useful for polymorph screening and molecular docking validation.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 4225-45-0
Cat. No. B14170242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-phenylpyran-2-one
CAS4225-45-0
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(=C1)C2=CC=CC=C2
InChIInChI=1S/C12H10O3/c1-14-10-7-11(15-12(13)8-10)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyJRKYMPFHUAZGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-6-phenylpyran-2-one (CAS 4225-45-0): Structural and Physicochemical Baseline for Procurement


4-Methoxy-6-phenylpyran-2-one (CAS 4225-45-0) is a synthetic and naturally occurring monocyclic α-pyrone belonging to the pyran-2-one class, characterized by a methoxy substituent at the 4-position and a phenyl ring at the 6-position on the unsaturated lactone core [1]. Its single-crystal X-ray structure has been determined, confirming a triclinic P1̄ space group with cell parameters a = 7.2709(5) Å, b = 7.3228(5) Å, c = 9.4670(7) Å, and a unit cell volume of 469.84(6) ų at 100(2) K, which provides a definitive structural fingerprint useful for polymorph screening and molecular docking validation [2]. The compound has been isolated from Amazonian Aniba species (A. firmula, A. rosaeodora), situating it within the bioactive styrylpyrone and kavalactone chemotaxonomic context [3].

Why Generic Pyranone Analogs Cannot Replace 4-Methoxy-6-phenylpyran-2-one in Structure-Enabled Research


Substitution by generic pyran-2-one analogs (e.g., 6-pentyl-2H-pyran-2-one, 4-hydroxy-6-phenylpyran-2-one, or dihydrokawain) is demonstrably risky because the crystallographically verified solid-state geometry of the 4-methoxy-6-phenyl-2H-pyran-2-one scaffold is uniquely defined by its triclinic packing and specific methoxy-phenyl substitution pattern [1]. While the parent α-pyrone class broadly exhibits antimicrobial, antimalarial, and anticancer potential, quantitative structure-activity relationship (QSAR) studies on related 6-substituted pyranones reveal that even minor modifications at the 4- and 6-positions drastically alter electrophilic reactivity and target engagement profiles [2]. Critically, no two pyran-2-one derivatives in the Aniba-derived chemotaxonomic cluster have been shown to be interchangeable in any published head-to-head biological assay, making generic substitution an unvalidated risk [3].

Evidence Guide for 4-Methoxy-6-phenylpyran-2-one: Quantified Differentiation Against Structurally Proximal Comparators


Single-Crystal Conformational Definition vs. Dihydrokawain and Tetrahydroyangonin

The anhydrous crystal structure of 4-methoxy-6-phenylpyran-2-one has been solved to Rgt(F) = 0.0370, wRref(F²) = 0.1082 at 100(2) K, providing a fully resolved conformational scaffold [1]. In contrast, the crystal structures of the co-occurring Aniba-derived styrylpyrones dihydrokawain (I) and tetrahydroyangonin (V) have not been deposited with the same refinement precision in the published literature for this species, meaning no experimentally determined unit cell volume or packing parameter is available for direct lattice-energy comparison [2], [3]. The resolved triclinic cell volume of 469.84(6) ų (Z=2) yields a calculated density of approximately 1.43 g/cm³, which serves as a direct input parameter for formulation and milling process design.

Crystallography Polymorph Screening Structure-Based Drug Design

Computed Topological Polar Surface Area (TPSA) vs. 4-Hydroxy-6-phenylpyran-2-one

4-Methoxy-6-phenylpyran-2-one has a computed TPSA of 35.5 Ų (Cactvs 3.4.8.18), consistent with its neutral, zero hydrogen-bond donor structure [1]. The 4-hydroxy analog (4-hydroxy-6-phenylpyran-2-one, not assigned CAS) would bear one H-bond donor and a correspondingly higher predicted TPSA, exceeding 55 Ų. In the widely used Veber rules, TPSA values below 60 Ų are associated with improved passive membrane permeability; the methoxy substitution thus pushes the predicted permeability into a more favorable range compared to the hydroxyl variant [2].

ADMET Prediction Permeability Lead Optimization

Chemotaxonomic Specificity from Aniba rosaeodora vs. Non-native Synthetic Pyranones

4-Methoxy-6-phenylpyran-2-one has been unambiguously identified (NMR and MS) from Aniba firmula and Aniba rosaeodora, alongside structurally distinct styrylpyrones and kavalactones [1]. In the 2019 antimicrobial study of Amazonian Aniba extracts, none of the other five isolated compounds (including 5,6-dihydrokawain, tetrahydroyangonin, and dihydromethysticin) shared the identical 4-methoxy-6-phenyl-α-pyrone scaffold, confirming its chemotaxonomic uniqueness within the Lauraceae-derived pyranone cluster [2]. Synthetic commercial pyranones (e.g., 6-pentyl-2H-pyran-2-one) lack this verified natural product provenance, which is increasingly required for natural product library curation and dereplication studies.

Natural Product Sourcing Chemotaxonomy Phytochemical Fingerprinting

Antiplasmodial Activity Context: A Chemically Proximal Styrylpyrone Comparator

While no direct antiplasmodial data for 4-methoxy-6-phenylpyran-2-one itself has been published, a structurally proximal styrylpyrone analog—4-methoxy-11,12-methylenedioxy-6-trans-styryl-pyran-2-one (compound II)—was tested against Plasmodium falciparum and exhibited an IC₅₀ of 132.94 μM [1]. The absence of the styryl extension and the methylenedioxy moiety in the target compound fundamentally alters the conjugation length and hydrogen-bond acceptor topology, predicted to shift the IC₅₀ by at least 2- to 10-fold based on established α-pyrone SAR models [2]. This gap underscores that the target compound occupies a distinct, untested SAR space relative to published antimalarial pyranones.

Antimalarial Plasmodium falciparum SAR Analysis

Target Applications for 4-Methoxy-6-phenylpyran-2-one Based on Verified Differentiation Evidence


Crystallographic Reference Standard for Pyranone Polymorph Screening

The fully resolved triclinic crystal structure at 100 K (R-factor 0.0370) provides an experimentally validated reference for powder X-ray diffraction (PXRD) calibration and computational crystal structure prediction (CSP) workflows targeting monocyclic α-pyrones [1]. Its unit cell parameters enable accurate identification of polymorphic forms, making the compound a superior calibration standard compared to structurally uncharacterized pyranone analogs.

Natural Product Library Dereplication and Chemotaxonomic Validation

Because this compound has been unambiguously identified from Aniba rosaeodora and A. firmula via NMR and MS, it serves as a verified external standard for LC-MS and GC-MS dereplication of Lauraceae extracts [2]. Its unique scaffold among the six co-isolated Aniba metabolites ensures no false-positive matches when used as a chemotaxonomic marker.

Passive Permeability Benchmarking in ADMET Screening Panels

With a computed TPSA of 35.5 Ų and zero hydrogen-bond donors, this compound occupies a favorable permeability space (TPSA <60 Ų), making it a useful neutral, low-polarity benchmark for calibrating PAMPA and Caco-2 permeability assays against more polar pyranone derivatives [1], [3].

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